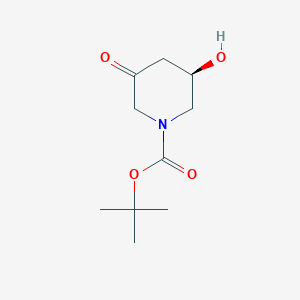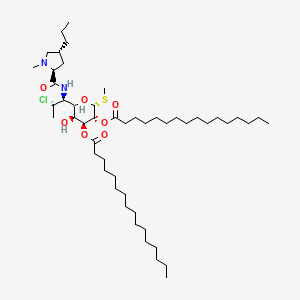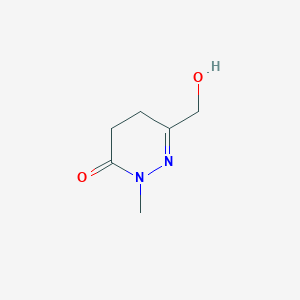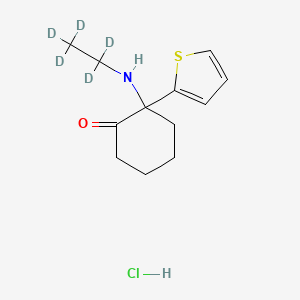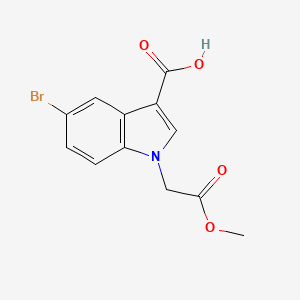
5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid typically involves the bromination of indole derivatives followed by carboxylation. One common method involves the reaction of 5-bromo-1H-indole with triethyl orthoformate and acetic anhydride to form the corresponding ester, which is then hydrolyzed to yield the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromoindole-3-carboxylic acid
- 5-Methoxyindole-3-carboxylic acid
- 5-Bromo-2-methylindole-3-carboxylic acid
Uniqueness
5-Bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group at specific positions on the indole ring can significantly influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C12H10BrNO4 |
|---|---|
Peso molecular |
312.12 g/mol |
Nombre IUPAC |
5-bromo-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-18-11(15)6-14-5-9(12(16)17)8-4-7(13)2-3-10(8)14/h2-5H,6H2,1H3,(H,16,17) |
Clave InChI |
BWNVIGZFTGBCDF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




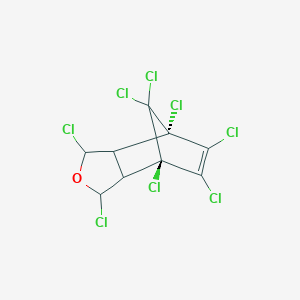

![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
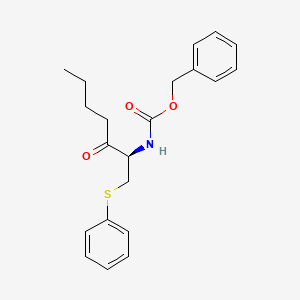
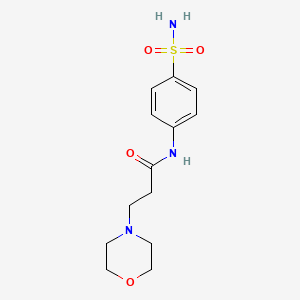
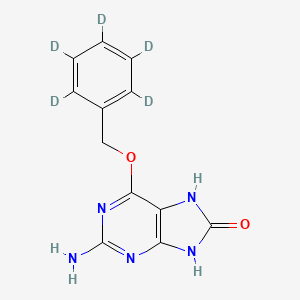
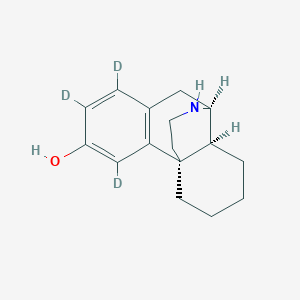
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
